molecular formula C17H17NO4 B8518921 3-(Pyridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 61196-72-3

3-(Pyridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B8518921
CAS RN: 61196-72-3
M. Wt: 299.32 g/mol
InChI Key: LEDNVWLNOAHZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Pyridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61196-72-3

Product Name

3-(Pyridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

3-pyridin-4-yl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H17NO4/c1-20-15-10-13(11-16(21-2)17(15)22-3)14(19)5-4-12-6-8-18-9-7-12/h4-11H,1-3H3

InChI Key

LEDNVWLNOAHZMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

44 G. of 3',4',5'-trimethoxyacetophenone and 440 ml. of water are heated at 70° C. with stirring and treated with 20.2 ml. of isonicotinaldehyde. Then, there are added, three times at intervals of 30 minutes, 4 ml. each time of a 6% sodium hydroxide solution in water/methaol (2:1). The resulting reaction mixture is kept overnight at 70° C., cooled in an ice-bath and the resulting crystals are filtered off then washed with ethanol and ether to result in a product with a melting point at 124°-127° C. After recrystallization from methanol/ether there are obtained crystals of melting ppont 128°-130° C. The mother liquors are evaporated under reduced pressure, taken up in ethyl acetic and the organic phase is washed twice with water. The washings are extracted twice with ethyl acetate and the combined organic phases dried over sodium sulfate and evaporated under reduced pressure. The residue is chromatographed on a 30-fold amount of silica gel (ether/diethylamine 95:5) and after recrystallization from ethanol/ether, there are obtained 3',4',5'-trimethoxy-3-(4-pyridyl)-acrylophenone of melting point 127°-129° C.
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